molecular formula C17H19N3O2 B12916307 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917896-04-9

5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12916307
CAS No.: 917896-04-9
M. Wt: 297.35 g/mol
InChI Key: HLQJQLXCKDHNON-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine is a complex organic compound with a unique structure that combines a benzodioxole moiety with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole ring followed by the construction of the pyrimidine ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening and process optimization ensures that the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

5-(2H-1,3-Benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

917896-04-9

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C17H19N3O2/c1-11-18-9-14(17(19-11)20-13-4-2-3-5-13)12-6-7-15-16(8-12)22-10-21-15/h6-9,13H,2-5,10H2,1H3,(H,18,19,20)

InChI Key

HLQJQLXCKDHNON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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